molecular formula C8H17Br2N B2414218 N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide CAS No. 2413884-09-8

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide

Cat. No. B2414218
CAS RN: 2413884-09-8
M. Wt: 287.039
InChI Key: GRFWTMQMHZZXIL-UHFFFAOYSA-N
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Description

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide, commonly known as Br-MBC, is a chemical compound that belongs to the class of psychoactive substances. It is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. Br-MBC has been extensively studied for its potential use as a research tool in the field of neuroscience.

Scientific Research Applications

Synthesis and Chemical Reactions N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide is involved in various synthesis and chemical reaction processes. For instance, it plays a role in the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions, leading to the formation of 5,6-dihydro-4H-1,3-oxazine hydrobromides. The efficiency of this autocyclization is influenced by electron-donating amide α-substituents (Reddy & Prabhakaran, 2011).

Catalysis and Material Synthesis The compound is also used in the synthesis of mesoporous silicas. An instance is the preparation of N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide, which is grafted onto mesoporous silicas like MCM-41 and SBA-15. These immobilized basic task-specific ionic liquids (TSILs) show high efficiency and reusability in Knoevenagel condensation in aqueous media, outperforming similar pure basic TSILs and amino-functionalized mesoporous silicas (Zhao et al., 2010).

Organic Compound Synthesis In the realm of organic compound synthesis, N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide is involved in the synthesis of dibromo-triazoles and their amino derivatives, which are important functional materials due to their wide range of applications in medicinal chemistry, bio-conjugation, and materials chemistry (Yu et al., 2014).

properties

IUPAC Name

N-(3-bromopropyl)-N-methylcyclobutanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c1-10(7-3-6-9)8-4-2-5-8;/h8H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJLOWJFHCPMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCBr)C1CCC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide

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